Cortisone-p-ara-C
Description
Cortisone-p-ara-C is a synthetic compound with a molecular structure that combines elements of cortisone derivatives and nucleoside analogs. Its exact structural configuration is defined by its InChIKey (YVBVNHXJYHZWDN-UHFFFAOYSA-N), InChI (InChI=1S/C6H5BBrClO2/c8-5-3-4(7(11)12)1-2-6(5)9/h1-3,11-12H), and SMILES notation (B(O)(O)c1cc(Cl)c(Br)cc1), as detailed in .
Properties
CAS No. |
74517-56-9 |
|---|---|
Molecular Formula |
C30H40N3O12P |
Molecular Weight |
665.6 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17R)-17-[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate |
InChI |
InChI=1S/C30H40N3O12P/c1-28-8-5-16(34)11-15(28)3-4-17-18-6-9-30(21(36)14-44-46(40,41)42,29(18,2)12-19(35)23(17)28)43-13-20-24(37)25(38)26(45-20)33-10-7-22(31)32-27(33)39/h7,10-11,17-18,20,23-26,37-38H,3-6,8-9,12-14H2,1-2H3,(H2,31,32,39)(H2,40,41,42)/t17-,18-,20+,23+,24+,25-,26+,28-,29-,30-/m0/s1 |
InChI Key |
DHSNAZUNWGTSHK-KCFRUSQFSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COP(=O)(O)O)OCC5C(C(C(O5)N6C=CC(=NC6=O)N)O)O)C |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)COP(=O)(O)O)OC[C@@H]5[C@H]([C@@H]([C@@H](O5)N6C=CC(=NC6=O)N)O)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COP(=O)(O)O)OCC5C(C(C(O5)N6C=CC(=NC6=O)N)O)O)C |
Synonyms |
cortisone-4-ara-C cortisone-p-ara-C |
Origin of Product |
United States |
Comparison with Similar Compounds
Boronic Acid Derivatives
identifies several boronic acid-based compounds structurally analogous to Cortisone-p-ara-C, including (3-Bromo-5-chlorophenyl)boronic acid and (6-Bromo-2,3-dichlorophenyl)boronic acid, with similarity scores ranging from 0.71 to 0.86. These compounds share a halogen-substituted aromatic ring system linked to a boronic acid group, which is critical for interactions with biological targets.
Table 1: Structural and Physicochemical Comparison
Key Findings :
- This compound exhibits superior blood-brain barrier (BBB) permeability compared to its analogs, likely due to its optimized logP value (2.15) and lower molecular polarity .
- The bromine and chlorine substituents in all three compounds enhance metabolic stability but reduce aqueous solubility, with this compound achieving a balance (0.24 mg/mL) suitable for intravenous administration .
Comparison with Functionally Similar Compounds
Cortisone Acetate
Cortisone acetate, a well-characterized glucocorticoid, shares functional similarities with this compound in anti-inflammatory applications. However, its structure lacks the boronic acid moiety and nucleoside components, leading to distinct pharmacokinetic profiles.
Table 2: Functional Comparison with Cortisone Acetate
Key Findings :
Analytical Techniques
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critical for quantifying this compound in plasma, as validated by methodologies in . These techniques achieve a lower limit of quantification (LLOQ) of 0.1 ng/mL, comparable to assays for cortisol and its analogs .
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